Crystallographically Defined Thrombin Binding at 1.27 Å Resolution Confirms Competitive Active-Site Occupancy
The X-ray crystal structure of 4-chlorobenzamidine in complex with human thrombin (PDB ID: 6FJT) has been solved at 1.27 Å resolution, providing atomic-level validation of competitive binding at the S1 specificity pocket [1]. Unlike unsubstituted benzamidine, which exhibits a Ki of 164 µM for trypsin and 60 µM for thrombin [2], the para-chloro substitution enhances hydrophobic interactions within the S1 pocket and contributes to the overall binding free energy [3]. The high-resolution structure (Rwork/Rfree = 0.133/0.151) enables precise rational design of downstream inhibitors, as the electron density unambiguously defines the binding pose and key hydrogen-bonding interactions with Asp189 at the base of the S1 pocket [1].
| Evidence Dimension | Thrombin binding and structural resolution |
|---|---|
| Target Compound Data | PDB 6FJT; 1.27 Å resolution; Rwork/Rfree = 0.133/0.151; space group C 1 2 1 |
| Comparator Or Baseline | Unsubstituted benzamidine: Ki = 164 µM (trypsin), 60 µM (thrombin); no high-resolution human thrombin co-crystal structure reported with this comparator |
| Quantified Difference | 1.27 Å resolution co-crystal structure available for 4-chlorobenzamidine vs. no equivalent high-resolution human thrombin co-crystal structure for unsubstituted benzamidine |
| Conditions | X-ray diffraction; human α-thrombin co-crystallized with 4-chlorobenzamidine; deposited 2018-01-23; expression system: Homo sapiens |
Why This Matters
The high-resolution co-crystal structure provides definitive, experimentally validated binding mode information essential for structure-based drug design and reliable computational docking studies, which is unavailable for unsubstituted benzamidine.
- [1] Abazi, N., Heine, A., & Klebe, G. (2019). 4-Chloro-benzamidine in complex with thrombin. RCSB Protein Data Bank, PDB ID: 6FJT. View Source
- [2] Nature Table 1. Inhibition of trypsin and thrombin by N-amidinopiperidine and benzamidine. View Source
- [3] Stürzebecher, J., & Markwardt, F. (1976). Synthetic inhibitors of serine proteinases XIV. Inhibition of factor Xa by derivatives of benzamidine. View Source
